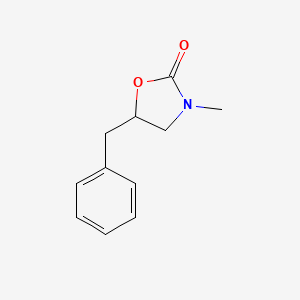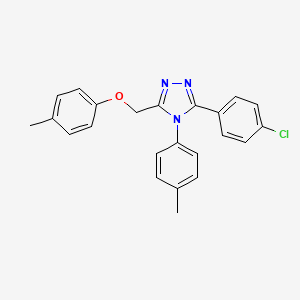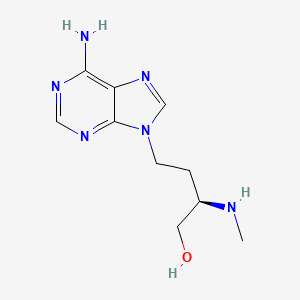![molecular formula C12H21NO2S B12919137 5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one CAS No. 89660-69-5](/img/structure/B12919137.png)
5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one: is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of an octylsulfanyl group attached to the oxazole ring, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one typically involves the reaction of an oxazole derivative with an octylsulfanyl reagent. One common method is the reaction of 5-methyl-1,2-oxazol-3-yl methanesulfonamide with octylthiol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can react with the sulfur atom under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the oxazole ring.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
科学研究应用
5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect various biochemical pathways, including oxidative stress response, signal transduction, and gene expression.
相似化合物的比较
Similar Compounds
Uniqueness
5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one is unique due to the presence of the octylsulfanyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with biological targets or unique material properties are required.
属性
CAS 编号 |
89660-69-5 |
|---|---|
分子式 |
C12H21NO2S |
分子量 |
243.37 g/mol |
IUPAC 名称 |
5-(octylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C12H21NO2S/c1-2-3-4-5-6-7-8-16-10-11-9-12(14)13-15-11/h9H,2-8,10H2,1H3,(H,13,14) |
InChI 键 |
APCZBCGQGWLJIP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCSCC1=CC(=O)NO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[(3-Aminopropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12919067.png)
![N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide](/img/structure/B12919071.png)


![2'-O-[(2-Nitrophenyl)methyl]uridine 5'-(dihydrogen phosphate)](/img/structure/B12919087.png)


![3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12919097.png)



![5-({[(4-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12919117.png)
![1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B12919121.png)
![5-(3-Bromopropyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12919129.png)
